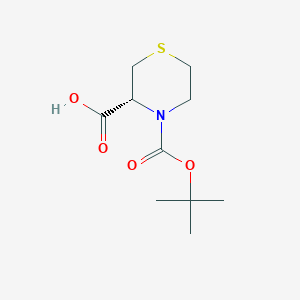

(R)-4-Boc-thiomorpholine-3-carboxylic acid

Übersicht

Beschreibung

®-4-Boc-thiomorpholine-3-carboxylic acid is a chiral compound that belongs to the class of thiomorpholine derivatives. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-thiomorpholine-3-carboxylic acid typically involves the protection of the thiomorpholine ring followed by carboxylation. One common method includes the use of Boc (tert-butoxycarbonyl) as a protecting group for the nitrogen atom in the thiomorpholine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions .

Industrial Production Methods: In an industrial setting, the production of ®-4-Boc-thiomorpholine-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: ®-4-Boc-thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Free amine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis

(R)-4-Boc-thiomorpholine-3-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features enable the development of novel drugs, particularly those targeting neurological disorders. The compound's ability to stabilize reactive intermediates makes it valuable for synthesizing complex molecules that exhibit therapeutic properties.

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can lead to the development of compounds with potential efficacy against conditions such as Alzheimer's disease. These derivatives have been shown to interact with neurotransmitter systems, enhancing cognitive function in preclinical models.

Peptide Synthesis

Boc Group Utility

The protective Boc (tert-butoxycarbonyl) group present in this compound facilitates selective reactions during peptide synthesis. This property allows for increased yields and purity when constructing complex peptides.

Application Example

In a study focused on synthesizing cyclic peptides, researchers utilized this compound as a key intermediate. The Boc protection enabled the selective coupling of amino acids, resulting in high-purity cyclic peptides that demonstrated improved biological activity compared to linear counterparts.

Research in Organic Chemistry

Versatile Intermediate

This compound is recognized for its utility as an intermediate in organic synthesis. Its unique structure allows chemists to create a diverse array of chemical entities, leading to new materials and compounds.

Synthesis Pathways

Various synthetic pathways involving this compound have been explored. For instance, researchers have reported successful methods for transforming this compound into novel heterocycles, which are important in medicinal chemistry.

Biotechnology Applications

Design of Biologically Active Molecules

In biotechnology, this compound plays a significant role in designing biologically active molecules. Its application extends to the development of targeted therapies and diagnostics.

Case Study: Targeted Therapies

A notable application involved the modification of this compound to create targeted drug delivery systems. These systems are designed to improve the bioavailability and efficacy of therapeutics by directing them specifically to diseased tissues.

Material Science

Potential in Polymer Development

The compound is also being explored in material science for its potential applications in creating polymers with specific properties. Researchers are investigating its use in developing coatings and adhesives that exhibit enhanced performance characteristics.

Research Findings

Studies have indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications.

Wirkmechanismus

The mechanism of action of ®-4-Boc-thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and proteins, affecting their activity. The Boc protecting group can be selectively removed to expose the amine group, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

4-Boc-piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring, resulting in different chemical properties.

4-Boc-thiomorpholine-2-carboxylic acid: The carboxylic acid group is positioned differently on the ring.

Uniqueness: ®-4-Boc-thiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This combination of features makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biologische Aktivität

(R)-4-Boc-thiomorpholine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring with a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid functional group. Its chemical formula is .

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of proton pump enzymes. This inhibition suggests potential therapeutic applications in conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) .

2. Cytotoxicity Studies

Research has indicated that derivatives of thiomorpholine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, L-thiomorpholine-3-carboxylic acid has been shown to induce cytotoxicity in isolated rat kidney cells through mechanisms involving the renal anion transport system . This cytotoxicity is often time- and concentration-dependent, highlighting the importance of dosage in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of thiomorpholine derivatives, including this compound.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study focused on L-thiomorpholine-3-carboxylic acid demonstrated significant cytotoxicity against human leukemia cell lines. The compound's mechanism involved metabolic activation by L-amino acid oxidase, leading to the formation of reactive intermediates that induced apoptosis .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 15 | Apoptosis induction |

| U-937 | 20 | Reactive intermediate formation |

Case Study 2: Proton Pump Inhibition

In another investigation, this compound was evaluated for its ability to inhibit proton pumps. The results indicated that this compound could effectively reduce gastric acid secretion in vitro, suggesting its potential as a therapeutic agent for treating GERD .

Applications in Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals aimed at treating neurological disorders and other conditions. Its ability to modulate biological pathways makes it a valuable compound in drug discovery and development processes .

Eigenschaften

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIKDIZNAGMFK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373165 | |

| Record name | (R)-4-Boc-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114525-81-4 | |

| Record name | (R)-4-Boc-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.